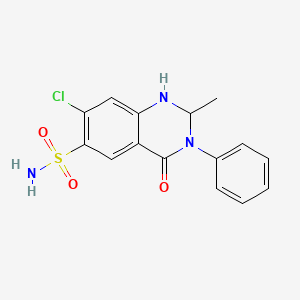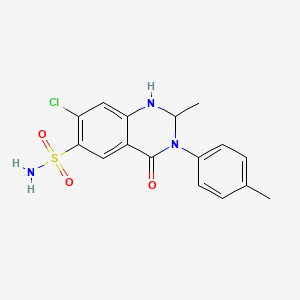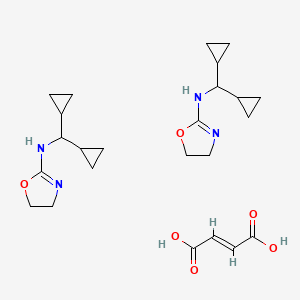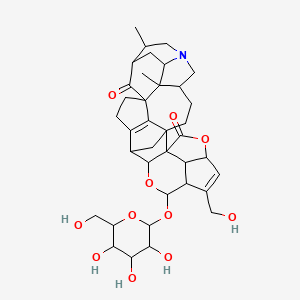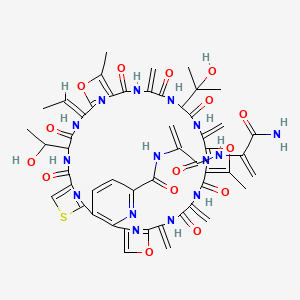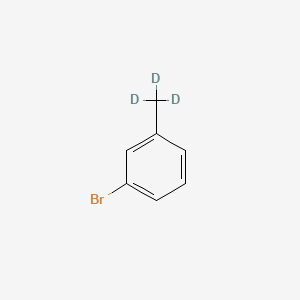
3-Bromotolueno (Metil D3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromotoluene (Methyl D3), also known as 1-bromo-3-methylbenzene, is an aryl bromide derived from toluene. It is characterized by the substitution of a bromine atom at the third position of the benzene ring, with a methyl group at the first position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
3-Bromotoluene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Bromotoluene (Methyl D3), also known as 1-bromo-3-(methyl-d3)benzene, is an aryl bromide based on toluene . The primary targets of this compound are the aromatic hydrogen atoms in toluene, which are replaced with a bromine atom .
Mode of Action
The interaction of 3-Bromotoluene (Methyl D3) with its targets involves the substitution of at least one aromatic hydrogen atom with a bromine atom . This results in the formation of bromotoluenes, which have the general formula C7H8-nBrn, where n is the number of bromine atoms .
Biochemical Pathways
The biochemical pathways affected by 3-Bromotoluene (Methyl D3) involve the oxidation of the methyl group. For instance, the methyl group may be oxidized using potassium permanganate to form the corresponding bromobenzoic acid . Additionally, the methyl group may also be partially oxidized to form bromobenzaldehyde .
Pharmacokinetics
The pharmacokinetics of 3-Bromotoluene (Methyl D3) are largely determined by its physical and chemical properties. It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromotoluene (Methyl D3)'s action are primarily due to its role as a precursor to many organic building blocks . The oxidation of the methyl group leads to the formation of bromobenzoic acid and bromobenzaldehyde , which are important intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromotoluene can be synthesized through several methods:
Bromination of Toluene: This involves the electrophilic aromatic substitution of toluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields a mixture of ortho, meta, and para isomers, with the meta isomer being separated through fractional distillation or recrystallization.
Diazotization of 3-Methylbenzenamine: This method involves the diazotization of 3-methylbenzenamine (meta-toluidine) followed by treatment with copper(I) bromide (CuBr). The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by a bromine atom.
Industrial Production Methods
Industrial production of 3-bromotoluene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination of toluene is carried out under controlled conditions to maximize the yield of the desired isomer. Advanced separation techniques, such as chromatography, are used to purify the product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Heck reaction or Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products
Substitution: 3-Methylphenol, 3-Methylbenzonitrile.
Oxidation: 3-Bromobenzoic acid, 3-Bromobenzaldehyde.
Coupling: Biaryl compounds.
Comparación Con Compuestos Similares
3-Bromotoluene is compared with other bromotoluene isomers:
2-Bromotoluene (1-bromo-2-methylbenzene): The bromine atom is at the ortho position relative to the methyl group. It has different reactivity and physical properties.
4-Bromotoluene (1-bromo-4-methylbenzene): The bromine atom is at the para position relative to the methyl group. It is less sterically hindered and has different reactivity.
Benzyl Bromide (α-bromotoluene): The bromine atom is substituted on the methyl group rather than the aromatic ring, leading to different chemical behavior.
3-Bromotoluene is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Propiedades
IUPAC Name |
1-bromo-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
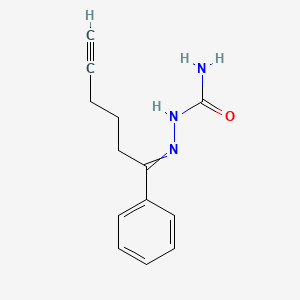

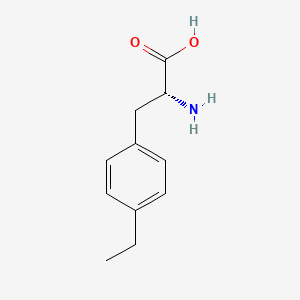
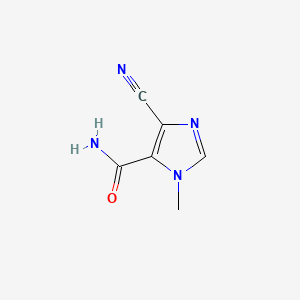
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)

